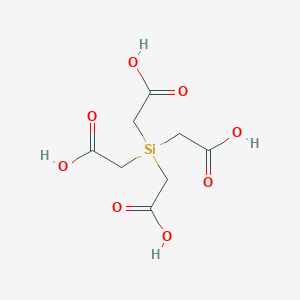
2,2',2'',2'''-Silanetetrayltetraacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid: is a silicon-based organic compound characterized by its four acetic acid groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid typically involves the reaction of silicon tetrachloride with acetic acid in the presence of a catalyst. The reaction proceeds through the formation of intermediate silicon esters, which are subsequently hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and advanced purification techniques is crucial to obtain the desired compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and acetic acid.
Reduction: Reduction reactions may yield silicon hydrides and acetic acid derivatives.
Substitution: The acetic acid groups can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and may be carried out under reflux conditions.
Major Products Formed:
Oxidation: Silicon dioxide and acetic acid.
Reduction: Silicon hydrides and acetic acid derivatives.
Substitution: Various silicon-based compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Biology: The compound can be employed in the development of silicon-based biomaterials for medical implants and drug delivery systems.
Medicine: Research is ongoing into its potential use in targeted drug delivery and as a component of diagnostic imaging agents.
Industry: It is utilized in the production of advanced ceramics, coatings, and adhesives due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism by which 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid exerts its effects involves the interaction of its silicon atom with other molecules. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a versatile building block in chemical synthesis. The acetic acid groups enhance its solubility and reactivity, facilitating its incorporation into various chemical and biological systems.
Comparación Con Compuestos Similares
Silane (Silicane): A simpler silicon-based compound with the formula SiH4, used as a precursor to elemental silicon.
Tetrasilane: A silane analog of butane with the formula SiH3-(SiH2)2-SiH3, known for its pyrophoric properties.
Uniqueness: 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid is unique due to its four acetic acid groups, which provide enhanced reactivity and solubility compared to simpler silanes. This makes it particularly useful in applications requiring strong adhesion and stability, such as in advanced materials and biomedical devices.
Propiedades
Número CAS |
65180-54-3 |
|---|---|
Fórmula molecular |
C8H12O8Si |
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
2-[tris(carboxymethyl)silyl]acetic acid |
InChI |
InChI=1S/C8H12O8Si/c9-5(10)1-17(2-6(11)12,3-7(13)14)4-8(15)16/h1-4H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
HEVRACMFOHWSNX-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)[Si](CC(=O)O)(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


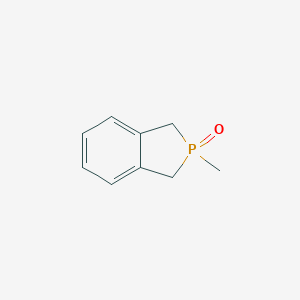



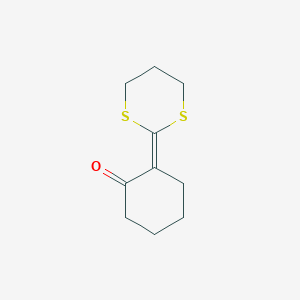

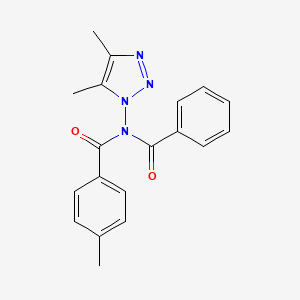
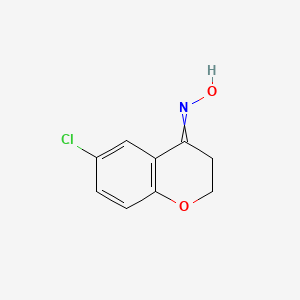
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)

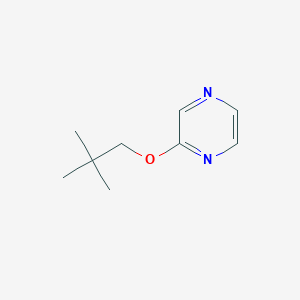

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
